5-Dodecyl-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H31N |
|---|---|
Molecular Weight |
285.5 g/mol |
IUPAC Name |
5-dodecyl-1H-indole |
InChI |
InChI=1S/C20H31N/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-20-19(17-18)15-16-21-20/h13-17,21H,2-12H2,1H3 |
InChI Key |
JIZBDRAERDXOHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 5 Dodecyl 1h Indole
Established Synthetic Pathways to 5-Dodecyl-1H-indole
Classical methods for indole (B1671886) synthesis have been widely employed for over a century and can be adapted for the preparation of C5-substituted indoles like this compound. These routes, while reliable, often require harsh reaction conditions.
The Fischer indole synthesis, discovered in 1883, remains one of the most important and widely used methods for preparing substituted indoles. thermofisher.comwikipedia.orgtestbook.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone. alfa-chemistry.combyjus.com
For the synthesis of this compound, the key starting material is (4-dodecylphenyl)hydrazine. This precursor would be reacted with an aldehyde or ketone, followed by treatment with an acid catalyst. The general mechanism proceeds through the formation of the phenylhydrazone, which then tautomerizes to an enamine. A rsc.orgrsc.org-sigmatropic rearrangement, followed by the elimination of ammonia, yields the aromatic indole ring. wikipedia.orgbyjus.com
The choice of the carbonyl component determines the substitution pattern on the pyrrole (B145914) ring of the indole. For instance, reaction with pyruvic acid would yield this compound-2-carboxylic acid, which can be subsequently decarboxylated. The use of acetaldehyde would lead directly to 2-methyl-5-dodecyl-1H-indole.
A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃). wikipedia.orgtestbook.com The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.combyjus.com
Table 1: Catalyst Options for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions |
|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | High Temperature (reflux) |
The Madelung synthesis, first reported in 1912, is a base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine at high temperatures to form an indole. wikipedia.org This method is particularly useful for preparing 2-alkinylindoles which are not easily accessible through other methods. wikipedia.org
To apply this method for this compound, the required precursor would be an N-acyl derivative of 4-dodecyl-2-methylaniline. The reaction involves deprotonation of both the nitrogen and the benzylic methyl group by a strong base, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. Subsequent dehydration yields the indole ring.
Classical Madelung conditions are often harsh, requiring strong bases like sodium or potassium alkoxides and temperatures ranging from 200–400 °C. wikipedia.org However, modern modifications have been developed to make the reaction more practical. The Smith-modified Madelung synthesis, for example, uses organolithium reagents to deprotonate 2-alkyl-N-trimethylsilyl anilines, allowing the reaction to proceed under milder conditions. wikipedia.org More recent developments have employed systems like LiN(SiMe₃)₂/CsF, which facilitate the synthesis of N-methyl-2-arylindoles in a one-pot process with high yields (50-90%). organic-chemistry.org These modified approaches offer greater functional group tolerance and are more suitable for complex molecules. organic-chemistry.orgnih.govnih.gov
Table 2: Comparison of Madelung Synthesis Conditions
| Method | Base | Temperature | Key Features |
|---|---|---|---|
| Classical Madelung | NaOEt, KOEt | 200-400 °C | Harsh conditions, limited scope |
| Smith Modification | Organolithiums (e.g., n-BuLi) | Milder | Improved functional group tolerance |
Palladium catalysis has revolutionized the synthesis of indoles, offering mild, efficient, and highly versatile routes. mdpi.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single catalytic cycle.
One prominent example is the Buchwald modification of the Fischer indole synthesis , where N-arylhydrazones are formed via a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org This expands the scope of the Fischer synthesis to precursors that might be otherwise difficult to prepare.
Other palladium-catalyzed strategies that could be adapted for the synthesis of this compound include:
Larock Indole Synthesis: This method involves the palladium-catalyzed annulation of an alkyne with an N-substituted-2-iodoaniline. For the target molecule, this would involve reacting 4-dodecyl-2-iodoaniline with a suitable terminal alkyne.
Cacchi Indole Synthesis: This is a three-component reaction catalyzed by palladium, which can assemble 2,3-disubstituted indoles from simple starting materials. mdpi.com
Intramolecular Cyclization: Palladium catalysts can promote the intramolecular cyclization of substrates like N-acyl-2-alkynylanilines, leading to the formation of 3-acyl-indoles. mdpi.com
These reactions typically employ a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand (e.g., X-phos, BINAP) and a base. mdpi.com The versatility of these methods allows for the introduction of a wide range of substituents onto the indole core. rsc.orgfigshare.com
Table 3: Overview of Palladium-Catalyzed Indole Syntheses
| Synthesis Name | Key Reactants | Catalyst System (Typical) |
|---|---|---|
| Buchwald-Fischer | Aryl bromide, Hydrazone | Pd catalyst, Ligand, Base |
| Larock Annulation | o-Haloaniline, Alkyne | Pd(OAc)₂, PPh₃, Base |
Novel and Green Synthetic Approaches for this compound
Recent research has focused on developing more sustainable and efficient methods for indole synthesis, minimizing the use of harsh reagents and high temperatures. These approaches often rely on advanced catalytic systems and innovative reaction designs.
A broad range of catalytic systems beyond palladium have been developed for indole synthesis, offering unique advantages in terms of cost, reactivity, and environmental impact. researchgate.net
Metal-Catalyzed Methods: Transition metals such as gold (Au), silver (Ag), copper (Cu), ruthenium (Ru), and iron (Fe) have been shown to effectively catalyze indole-forming reactions. researchgate.netwhiterose.ac.uk Silver(I) salts, for example, are effective Lewis acids for activating alkynes towards cyclization, enabling the synthesis of various indole derivatives under mild conditions. whiterose.ac.uk
Organocatalytic Methods: Small organic molecules can act as catalysts, avoiding the use of potentially toxic and expensive metals. Amino acids like L-proline have been shown to catalyze the synthesis of indolyl-4H-chromene scaffolds efficiently in water at room temperature. nih.gov
Biocatalytic Methods: The use of enzymes as catalysts offers unparalleled selectivity and operates under environmentally benign conditions (e.g., aqueous media, ambient temperature). While specific biocatalytic routes to this compound are not yet established, the potential for enzymatic cyclizations represents a promising future direction.
Metal-Free Methods: These reactions proceed without any metal catalyst, often promoted by bases, acids, or unique solvent systems like deep eutectic solvents (DES). nih.gov For example, a choline chloride–dimethylurea (ChCl–DMU) deep eutectic solvent has been used to catalyze the Yonemitsu-type reaction to afford 3-substituted indoles. nih.gov
Table 4: Examples of Novel Catalytic Systems for Indole Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Advantages |
|---|---|---|---|
| Metal-catalyzed | Silver(I) salts (AgOTf, AgNO₃) | Alkyne hydroamination/cyclization whiterose.ac.uk | Mild conditions, economic benefit |
| Organocatalytic | L-proline | Multicomponent reaction nih.gov | Metal-free, environmentally friendly |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. arkat-usa.org MCRs are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.orgnih.govresearchgate.net
Several MCRs have been developed for the synthesis of functionalized indoles. arkat-usa.org For instance, an Ugi-type MCR could potentially be designed using a 4-dodecylaniline derivative, an aldehyde, an isocyanide, and a suitable acid to construct a complex indole scaffold in one pot. Another example is the one-pot reaction of 3-cyanoacetyl indoles, aldehydes, and malononitrile, catalyzed by piperidine, to produce indol-3-yl substituted pyran derivatives. nih.gov While direct application to this compound itself may require a multi-step process starting from the indole, these methods are powerful for creating complex derivatives.
The development of novel MCRs provides a powerful strategy for the modular assembly of indole-fused heterocycles, offering a valuable tool for drug discovery and materials science. rsc.org
Table 5: Representative Multicomponent Reactions for Indole Synthesis
| MCR Type | Key Components | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Ugi-azide | Indole, Isocyanide, Aldehyde, TMSN₃ | One-pot nih.gov | Tetrazole-substituted indoles |
| Four-component | 3-(cyanoacetyl)-indole, Aldehyde, Ethyl acetoacetate, Ammonium acetate | InCl₃, Microwave nih.gov | 3-(dihydropyridinyl)-indole derivatives |
Flow Chemistry and Continuous Processing in this compound Production
The application of flow chemistry and continuous processing offers significant advantages for the production of this compound, particularly in enhancing reaction efficiency, safety, and scalability. While specific literature on the continuous synthesis of this exact compound is not prevalent, the principles established for indole synthesis are directly applicable.
Regioselective Functionalization and Dodecyl Chain Introduction at C5
The key challenge in the synthesis of this compound lies in the regioselective introduction of the dodecyl chain at the C5 position of the indole nucleus. The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position. Therefore, strategies must be employed to direct the functionalization to the desired C5 position.
Strategies for Introducing the Dodecyl Moiety at the C5 Position
A robust and widely applicable strategy for the synthesis of 5-alkylindoles involves a two-step sequence: Friedel-Crafts acylation followed by reduction of the resulting ketone.
Step 1: Friedel-Crafts Acylation
The first step involves the Friedel-Crafts acylation of indole with dodecanoyl chloride in the presence of a Lewis acid catalyst. While Friedel-Crafts reactions on indoles can be complex due to the nucleophilicity of both the nitrogen and the C3 position, appropriate choice of reaction conditions can favor acylation on the benzene (B151609) ring, including the C5 position. The use of certain Lewis acids and solvent systems can promote the desired regioselectivity.
| Parameter | Condition | Effect on C5-Acylation |
| Lewis Acid | AlCl₃, SnCl₄, Zn(OTf)₂ | Can promote acylation, but regioselectivity can be an issue. |
| Solvent | CS₂, Nitrobenzene, Dichloromethane | Influences the solubility of reactants and the activity of the catalyst. |
| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity and reduce byproduct formation. |
| Stoichiometry | Excess indole | Can minimize polyacylation. |
Step 2: Reduction of the Acyl Group
Once the 5-dodecanoyl-1H-indole intermediate is synthesized and purified, the carbonyl group is reduced to a methylene (B1212753) group to yield the final product, this compound. Several classical reduction methods are effective for this transformation.
Wolff-Kishner Reduction: This method involves the reaction of the ketone with hydrazine hydrate in the presence of a strong base (e.g., potassium hydroxide) at high temperatures. It is suitable for substrates that are stable to harsh basic conditions. wikipedia.org
Clemmensen Reduction: This reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in It is effective for aryl-alkyl ketones but is not suitable for substrates that are sensitive to strong acids. wikipedia.orglibretexts.org
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent) to reduce the carbonyl group. This is often a milder alternative to the Wolff-Kishner and Clemmensen reductions.
| Reduction Method | Reagents | Conditions | Suitability for Acylindoles |
| Wolff-Kishner | Hydrazine hydrate, KOH, diethylene glycol | High temperature (180-200 °C) | Suitable for base-stable substrates. wikipedia.org |
| Clemmensen | Zn(Hg), concentrated HCl | Reflux | Effective for aryl-alkyl ketones, but requires strongly acidic conditions. wikipedia.organnamalaiuniversity.ac.in |
| Catalytic Hydrogenation | H₂, Pd/C | Moderate pressure and temperature | A milder alternative, but catalyst poisoning can be an issue with nitrogen heterocycles. nih.gov |
Stereochemical Control in Alkylation and Cyclization Reactions
For the synthesis of this compound via the proposed acylation-reduction pathway, stereochemical control is not a consideration. The dodecyl group is a linear, achiral alkyl chain, and its introduction does not create any stereocenters. Similarly, the synthetic route does not involve any cyclization reactions where the formation of new stereocenters would need to be controlled.
However, it is important to note that in the synthesis of more complex indole derivatives with chiral alkyl side chains or in intramolecular cyclization reactions leading to fused ring systems, stereochemical control would be of paramount importance. In such cases, asymmetric catalysts or chiral auxiliaries would be necessary to achieve the desired stereoisomer.
Optimization of Reaction Conditions and Isolation Techniques for this compound
The successful synthesis of this compound with high yield and purity relies on the careful optimization of reaction conditions and the application of appropriate isolation and purification techniques.
Optimization of Reaction Conditions
For the Friedel-Crafts acylation step, a systematic optimization of parameters is crucial to maximize the yield of the desired 5-acylindole and minimize the formation of other isomers and polyacylated byproducts. Key parameters to optimize include the choice and amount of Lewis acid, the solvent, the reaction temperature, and the reaction time.
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of 5-dodecanoyl-1H-indole (%) |
| 1 | AlCl₃ (1.1) | Dichloromethane | 0 | 2 | Low |
| 2 | AlCl₃ (1.1) | CS₂ | 0 to RT | 4 | Moderate |
| 3 | SnCl₄ (1.2) | Dichloromethane | 0 | 3 | Moderate to High |
| 4 | Zn(OTf)₂ (1.0) | Nitromethane | RT | 6 | Moderate |
This is a hypothetical data table for illustrative purposes.
For the reduction step, the choice of method (Wolff-Kishner, Clemmensen, or catalytic hydrogenation) will depend on the stability of the 5-dodecanoyl-1H-indole intermediate to the respective reaction conditions. Optimization would involve adjusting the temperature, reaction time, and reagent stoichiometry to ensure complete conversion to this compound while minimizing side reactions.
Isolation Techniques
Following the completion of each synthetic step, appropriate work-up and purification procedures are necessary to isolate the desired product.
Extraction: After the reaction, a liquid-liquid extraction is typically performed to separate the organic product from the aqueous phase containing inorganic salts and other water-soluble impurities.
Column Chromatography: Silica (B1680970) gel column chromatography is a standard and effective method for purifying the crude product. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to separate the desired product from unreacted starting materials and byproducts based on their different polarities.
Crystallization: If the final product, this compound, is a solid, crystallization can be an excellent method for obtaining a highly pure compound. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the solution.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 5 Dodecyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Connectivity and Purity Assessment
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, within the 5-Dodecyl-1H-indole molecule.
The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environment, and neighboring protons. The chemical shifts (δ) for the indole (B1671886) ring protons are typically found in the aromatic region (around 6.5-7.6 ppm), while the dodecyl chain protons appear in the upfield aliphatic region (around 0.8-2.6 ppm). The characteristic N-H proton of the indole ring often appears as a broad singlet at a downfield chemical shift. nih.govrsc.orgjournals.co.za
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbons of the indole ring resonate in the downfield region (approximately 100-140 ppm), reflecting their aromatic character. The dodecyl chain carbons show a series of peaks in the upfield region (around 14-32 ppm). nih.govrsc.orgipb.pt The purity of the sample can be assessed by the absence of unexpected signals in both ¹H and ¹³C NMR spectra. sigmaaldrich.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole N-H | Broad, downfield | - |
| Indole Aromatic C-H | 6.5 - 7.6 | 100 - 128 |
| Indole Quaternary C | - | 125 - 140 |
| Dodecyl Chain -CH₂- | 1.2 - 2.6 | 22 - 32 |
| Dodecyl Chain -CH₃ | ~0.9 | ~14 |
Note: Exact chemical shifts can vary based on the solvent and concentration.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structure Elucidation
For a more intricate understanding of the molecular structure, two-dimensional (2D) NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons. For this compound, COSY spectra would show correlations between adjacent protons on the indole ring and along the dodecyl chain. researchgate.netuoa.gr
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netcolumbia.edu This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, proton signals. Each C-H group in the molecule will produce a cross-peak in the HSQC spectrum. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.netcolumbia.edu This is particularly useful for identifying connections between quaternary carbons (which have no attached protons) and nearby protons. For instance, HMBC can confirm the attachment of the dodecyl chain to the C5 position of the indole ring by showing a correlation between the protons on the first methylene (B1212753) group of the chain and the C4, C5, and C6 carbons of the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net This provides insights into the molecule's three-dimensional conformation in solution.
Vibrational Spectroscopy Analysis (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. albany.edu The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific functional groups. nih.govacs.org
For this compound, key vibrational bands would include:
N-H stretch : A characteristic sharp peak around 3400-3500 cm⁻¹ in the IR spectrum.
C-H stretches : Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the dodecyl chain are observed just below 3000 cm⁻¹.
C=C stretches : Aromatic ring stretching vibrations are typically found in the 1450-1600 cm⁻¹ region.
C-H bends : Aliphatic C-H bending vibrations (scissoring, rocking) appear in the 1350-1470 cm⁻¹ range.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3400 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. scienceready.com.au It provides the exact molecular weight of the compound, which helps in confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the unambiguous determination of the elemental composition. rsc.org
Electron ionization (EI) is a common "hard" ionization technique that causes the molecular ion to fragment in a reproducible manner. acdlabs.com The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. chemguide.co.uktutorchase.comlibretexts.orglibretexts.org For this compound, the molecular ion peak [M]⁺ would be observed at its corresponding molecular weight. Common fragmentation pathways for alkylindoles involve cleavage of the alkyl chain. A prominent fragment would likely be observed corresponding to the loss of a C₁₁H₂₃ radical (M-155), resulting from benzylic cleavage, which would produce a stable tropylium-like ion. Other fragments would arise from the sequential loss of smaller alkyl units from the dodecyl chain. nih.govwhitman.edu
Electronic Spectroscopy (UV-Vis) and Photophysical Studies of this compound
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. asianpubs.org The indole ring system is a chromophore that gives rise to characteristic absorption bands. nih.govacs.org
The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of the indole scaffold, typically with two main absorption bands. researchgate.netresearchgate.netfrontiersin.org The presence of the dodecyl group, being an alkyl substituent, is not expected to significantly shift the absorption maxima compared to the parent indole molecule, but it may influence the molar absorptivity. frontiersin.orgacs.orgwhiterose.ac.uk Photophysical studies, such as fluorescence spectroscopy, can provide further information about the excited state properties of the molecule.
Table 3: Typical UV-Vis Absorption Maxima for Indole Derivatives
| Transition | Approximate λ_max (nm) |
|---|---|
| π → π* | ~220 |
| π → π* | ~270-290 |
Note: The exact λ_max can be influenced by the solvent.
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. iitk.ac.in It provides accurate bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the planarity of the indole ring and the conformation of the dodecyl chain. iucr.orgmdpi.comnih.gov
Furthermore, X-ray diffraction elucidates the supramolecular architecture, showing how molecules pack in the crystal lattice. eurjchem.com This includes identifying and characterizing intermolecular interactions such as hydrogen bonding (involving the indole N-H) and van der Waals forces (predominantly between the long alkyl chains). These interactions are crucial in governing the physical properties of the material in the solid state. rsc.org
Chromatographic Separations and Purity Determination Methods
The separation, identification, and purity assessment of this compound are critical for its application in research and synthesis. Due to the molecule's distinct structure, featuring a polar indole ring and a long, nonpolar dodecyl chain, chromatographic techniques are indispensable. These methods exploit differences in physicochemical properties, such as polarity and volatility, to separate the target compound from impurities, which may include starting materials, isomers, or byproducts from synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. Given the compound's significant hydrophobicity imparted by the C12 alkyl chain, reversed-phase HPLC (RP-HPLC) is the most suitable approach. mdpi.com In this modality, a nonpolar stationary phase is used with a polar mobile phase.
The purity of synthesized indole derivatives is commonly determined by HPLC. tandfonline.comsci-hub.se For this compound, a C18 or C8 bonded silica (B1680970) column would provide effective separation. A gradient elution is typically employed to ensure adequate resolution and reasonable analysis time, starting with a higher polarity mobile phase (e.g., a higher percentage of water) and gradually increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using a UV detector, as the indole ring possesses a strong chromophore with an absorbance maximum typically around 280 nm. researchgate.netakjournals.com For higher sensitivity and selectivity, a fluorescence detector can be used, with excitation at approximately 280 nm and emission around 360 nm. researchgate.net The purity is generally calculated from the relative peak area of the main component in the chromatogram.
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 70% B, increase to 100% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 360 nm) |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography, particularly when coupled with a Mass Spectrometry (GC-MS) detector, is a powerful tool for analyzing volatile and thermally stable compounds. mdpi.com While the molecular weight of this compound (285.48 g/mol ) is relatively high, its volatility is sufficient for GC analysis, especially with modern high-temperature columns. GC-MS provides excellent separation efficiency and delivers structural information, making it ideal for identifying impurities and confirming the structure of the main compound. researchtrend.netresearchgate.net
For analysis, a nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used. The sample is injected into a heated port to ensure rapid volatilization. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum that serves as a molecular fingerprint for identification. Potential impurities, such as isomers or starting materials like dodecyl chloride, can be readily identified. In some cases, silylation of the indole N-H group can improve peak shape and thermal stability. mdpi.com
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used to monitor the progress of a chemical reaction or for preliminary purity checks. dergipark.org.tr For this compound, a silica gel plate (silica gel 60 F254) serves as the stationary phase. Due to the compound's low polarity, a nonpolar mobile phase system, such as a mixture of hexane (B92381) and ethyl acetate, is effective. dergipark.org.tr
After developing the plate, the compound can be visualized under UV light (at 254 nm), where the indole moiety will quench the plate's fluorescence, appearing as a dark spot. Further visualization can be achieved using specific staining reagents that react with the indole ring. A common stain is a solution of p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic medium, which produces a characteristic colored spot (typically purple or blue) with indoles. epfl.ch Another option is a freshly prepared solution of sodium nitrite (B80452) in hydrochloric acid, which causes indoles to turn red upon heating. epfl.ch By comparing the TLC profile of the sample to that of a pure standard, one can qualitatively assess purity and identify the presence of major impurities.
Reactivity, Reaction Mechanisms, and Derivatization of 5 Dodecyl 1h Indole
Electrophilic Aromatic Substitution (EAS) Reactions at the Indole (B1671886) Ring
The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The reaction rate for indole in EAS reactions is estimated to be approximately 10¹³ times greater than that of benzene (B151609). pearson.comwikipedia.org The presence of the C5-dodecyl group, an electron-donating alkyl substituent, further activates the ring system towards electrophilic attack through inductive effects and hyperconjugation. wikipedia.org The most nucleophilic position and the preferred site for electrophilic attack on the unsubstituted indole ring is the C3 position. youtube.comnih.gov This preference is due to the ability of the nitrogen atom to effectively stabilize the cationic intermediate (the arenium ion) formed upon attack at C3, without disrupting the aromaticity of the benzene portion of the molecule.
Acylation Reactions and Regioselectivity at C3 (Friedel-Crafts)
Friedel-Crafts acylation is a cornerstone method for introducing an acyl group onto an aromatic ring and serves as a primary example of EAS on the indole nucleus. youtube.comnih.govyoutube.com For 5-Dodecyl-1H-indole, this reaction is expected to proceed with high regioselectivity at the C3 position. nih.govresearchgate.netresearchgate.net The reaction involves treating the indole with an acylating agent, such as an acid chloride or anhydride, in the presence of a Lewis acid catalyst. nih.govresearchgate.net The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich C3 position of the indole ring.
The C5-dodecyl group enhances the nucleophilicity of the indole ring, facilitating the reaction, potentially under milder conditions compared to unsubstituted indole. However, it does not alter the inherent preference for C3 substitution. nih.gov Competing N-acylation can sometimes occur, but C3-acylation is generally favored, especially with efficient Lewis acid catalysis. researchgate.net
| Acylating Agent | Lewis Acid Catalyst | Typical Solvent | Expected Product |
| Acetyl Chloride | AlCl₃, SnCl₄, ZnO | Dichloromethane (DCM), Nitrobenzene, Ionic Liquid | 3-Acetyl-5-dodecyl-1H-indole |
| Propionic Anhydride | Y(OTf)₃, BF₃·OEt₂ | Ionic Liquid ([BMI]BF₄), Dichloromethane | 5-Dodecyl-3-propionyl-1H-indole |
| Benzoyl Chloride | AlCl₃, ZnO | Dichloromethane, 1,2-Dichloroethane (DCE) | 3-Benzoyl-5-dodecyl-1H-indole |
This table presents expected outcomes for the Friedel-Crafts acylation of this compound based on established methods for other indole derivatives. nih.govresearchgate.netresearchgate.net
Halogenation, Nitration, and Sulfonation Studies
Halogenation: The halogenation of this compound is another characteristic EAS reaction. Treatment with reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular halogens (Br₂, Cl₂) typically results in selective substitution at the C3 position. The electron-donating dodecyl group at C5 activates the ring, ensuring a rapid reaction. If the C3 position is already substituted, halogenation may occur at the C2 position.
Nitration: The nitration of indoles is often complex because the strong acidic conditions typically used (e.g., HNO₃/H₂SO₄) can cause acid-catalyzed polymerization or oxidation of the sensitive indole ring. researchgate.net Milder nitrating agents are therefore preferred, such as acetyl nitrate (B79036) (CH₃COONO₂) or nitric acid in trifluoroacetic anhydride. researchgate.net For this compound, nitration is expected to yield primarily 5-Dodecyl-3-nitro-1H-indole. However, depending on the precise conditions, substitution on the benzene ring can also occur, potentially at the C4, C6, or C7 positions. umn.eduumn.edu
Sulfonation: Direct sulfonation of the indole's pyrrole (B145914) ring is challenging and generally avoided. The strong acids required, such as fuming sulfuric acid, readily cause polymerization and degradation of the indole nucleus. While sulfonation of the benzene ring (e.g., at C5) is possible, achieving selective sulfonation at C3 is not a standard transformation. A related reaction, C3-sulfenylation, which forms a C-S bond, can be achieved under milder conditions using reagents like sulfenyl chlorides or by reacting indoles with sodium sulfinates in the presence of an iodine catalyst. researchgate.netresearchgate.net
Nucleophilic Functionalization of the Indole Nitrogen
The N-H proton of the indole ring is weakly acidic (pKa ≈ 16-17), allowing for its removal by a sufficiently strong base. youtube.com This deprotonation generates the indolide anion, a potent nucleophile that can be functionalized through reactions with various electrophiles. researchgate.net
N-Alkylation and N-Acylation Reactions
N-Alkylation: The most common method for N-alkylation involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). youtube.comresearchgate.net The resulting indolide anion readily participates in Sₙ2 reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to yield N-alkylated products. youtube.com The presence of the C5-dodecyl group does not sterically hinder this reaction and has a negligible electronic effect on the nucleophilicity of the nitrogen atom.
N-Acylation: While acylation can occur at C3, selective N-acylation can be achieved under specific conditions. beilstein-journals.orgnih.gov The reaction of the indolide anion with highly reactive acylating agents like acid chlorides or anhydrides can lead to N-acylation, particularly at low temperatures. researchgate.net Direct N-acylation of the neutral indole with carboxylic acids is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or with boric acid catalysis. researchgate.netclockss.org A study on 5-substituted indoles found that N-acylation using DCC was more effective when an electron-withdrawing group was present at the C5 position and less effective with electron-donating groups. researchgate.net Therefore, for this compound, forcing conditions or alternative methods, such as using thioesters as the acyl source, might be necessary for high yields of the N-acyl product. beilstein-journals.orgnih.gov
| Reaction Type | Reagent(s) | Base / Catalyst | Typical Solvent | Expected Product |
| N-Alkylation | Methyl Iodide | Sodium Hydride (NaH) | DMF, THF | 5-Dodecyl-1-methyl-1H-indole |
| N-Alkylation | Benzyl Bromide | Potassium Hydroxide (KOH) | DMF | 1-Benzyl-5-dodecyl-1H-indole |
| N-Acylation | Acetyl Chloride | Sodium Hydride (NaH) | THF (low temp.) | 1-Acetyl-5-dodecyl-1H-indole |
| N-Acylation | Benzoic Acid | DCC, DMAP | Dichloromethane | 1-Benzoyl-5-dodecyl-1H-indole |
This table summarizes common conditions for the N-functionalization of this compound, based on established indole chemistry. youtube.comresearchgate.netresearchgate.netclockss.org
N-Hydroxylation and N-Oxidation Processes
Direct N-hydroxylation and N-oxidation of simple indoles are not common synthetic transformations but are relevant in metabolic and mechanistic studies. The indole nitrogen can be oxidized, and in complex systems, enzymatic N-hydroxylation by cytochrome P-450 has been observed as a critical step in the metabolic activation of certain indole-containing compounds. nih.gov
Chemical oxidation of the indole nucleus can lead to various products. Depending on the oxidant and reaction conditions, oxidation can result in the formation of oxindoles, isatins, or dimeric structures, often proceeding through highly reactive intermediates like 3-hydroxyindolenines. researchgate.netcdnsciencepub.com The formation of indole N-oxides (nitrones) is another possible outcome of the oxidation of the indole nitrogen, though this is more commonly studied for the isoindole system. chim.it For this compound, treatment with strong oxidizing agents would likely lead to a mixture of products resulting from attack at the electron-rich pyrrole ring in addition to any potential N-oxidation.
Reactivity of the Dodecyl Side Chain
The dodecyl group is a saturated aliphatic chain, and its reactivity is generally characteristic of alkanes. The primary reactions involving such a side chain are free-radical processes, typically initiated by heat or UV light.
Free-Radical Halogenation: The most likely position for a reaction on the dodecyl chain is the C1' carbon—the carbon atom directly attached to the indole ring. This position is analogous to a benzylic position, and the C-H bonds at this site are weakened due to the ability of the aromatic indole ring to stabilize the resulting radical intermediate. Consequently, free-radical halogenation with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) would be expected to selectively introduce a halogen atom at the C1' position of the dodecyl chain.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can potentially oxidize the alkyl side chain. Under vigorous conditions, this could lead to cleavage of the chain or oxidation at the C1' position to form a ketone or, upon further oxidation, a carboxylic acid. However, a significant challenge with this approach is the high sensitivity of the indole ring itself to oxidation. springernature.com Such harsh conditions would likely degrade the heterocyclic core, making selective side-chain oxidation difficult to achieve without prior protection of the indole ring.
Functionalization of the Alkyl Chain (e.g., selective oxidation, reduction, chain modification)
While the indole nucleus is the primary site of reactivity, the dodecyl chain at the C5 position can also be chemically modified, offering a route to novel derivatives.
Selective Oxidation: The oxidation of the dodecyl side chain can be achieved with varying degrees of selectivity, depending on the reagents and conditions employed.
Benzylic Oxidation: Strong oxidizing agents, such as hot potassium permanganate (KMnO₄), can lead to the oxidative cleavage of the entire alkyl chain, yielding 1H-indole-5-carboxylic acid. libretexts.orglibretexts.org This transformation occurs via oxidation at the benzylic carbon, the carbon atom directly attached to the aromatic ring, provided it bears at least one hydrogen atom. libretexts.orglibretexts.org While this method modifies the chain, it does so by removing it.
Biocatalytic Oxidation: For more selective transformations that preserve the carbon skeleton, biocatalysis offers a powerful approach. Cytochrome P450 monooxygenases (P450s) are enzymes known to catalyze the selective hydroxylation of C-H bonds under mild conditions. nih.govnih.gov Depending on the specific P450 enzyme used, oxidation of the dodecyl chain could potentially occur at various positions. The most common sites for enzymatic oxidation on long alkyl chains are the terminal (ω) and sub-terminal (ω-1) positions. Hydroxylation at the benzylic position is also a common P450-catalyzed reaction. libretexts.orguq.edu.au This enzymatic approach allows for the introduction of a hydroxyl group, which can then be further functionalized.
| Oxidation Method | Reagent/Catalyst | Typical Product | Notes |
| Benzylic Cleavage | Potassium Permanganate (KMnO₄), heat, acid | 1H-indole-5-carboxylic acid | Drastic conditions; cleaves the entire C12 chain. libretexts.orglibretexts.org |
| Biocatalytic Hydroxylation | Cytochrome P450 Enzymes (P450s) + O₂ + NADPH | 5-(hydroxydodecyl)-1H-indole | Can be selective for terminal (ω), sub-terminal (ω-1), or benzylic positions depending on the enzyme. nih.govnih.govuq.edu.au |
Reduction: The term "reduction" in this context primarily refers to the saturation of the indole nucleus rather than the already saturated alkyl chain. The pyrrole ring of the indole moiety can be selectively reduced to an indoline (B122111). This transformation is commonly achieved using reagents like borane (B79455) complexes in the presence of trifluoroacetic acid. google.com This reaction leaves the dodecyl chain and the benzene portion of the indole core intact, resulting in 5-dodecylindoline.
Chain Modification: Modifying the structure of the dodecyl chain without affecting the indole core requires chemoselective reactions. Standard methods for alkyl chain elongation or functionalization can be applied, provided the reagents are compatible with the sensitive indole nucleus. For instance, terminal functionalization following a selective oxidation step (e.g., ω-hydroxylation) could open pathways to introduce other groups. Conversion of a terminal alcohol to a leaving group (like a tosylate or halide) would allow for nucleophilic substitution to append new functionalities.
Cycloaddition Reactions and Pericyclic Processes Involving the Indole Moiety
The C2=C3 double bond of the indole ring can participate as a π-system in various cycloaddition and other pericyclic reactions. researchgate.net These reactions are concerted processes that proceed through a cyclic transition state and are often highly stereospecific. libretexts.org The electron-donating nature of the C5-dodecyl group enhances the Highest Occupied Molecular Orbital (HOMO) energy of the indole system, making it a more reactive nucleophile in these transformations.
Diels-Alder [4+2] Cycloaddition: While the indole core itself does not typically act as a diene, derivatives such as 2- or 3-vinylindoles can participate in Diels-Alder reactions. researchgate.net More commonly, the indole C2=C3 bond can act as a dienophile, reacting with a diene. However, the dearomatization of the pyrrole ring is energetically unfavorable. A more frequent cycloaddition pathway involves indole arynes, where the benzenoid part of the indole acts as the reactive species. nih.gov For this compound, the formation of a 6,7-indolyne, for example, would be highly regioselective in subsequent Diels-Alder reactions due to the electronic influence of the pyrrole ring. nih.gov
Dipolar [3+2] Cycloaddition: This class of reactions is a powerful method for constructing five-membered rings. numberanalytics.comnumberanalytics.com The indole C2=C3 bond can react as a dipolarophile with various 1,3-dipoles (e.g., azomethine ylides, nitrones). These reactions often lead to dearomatized, fused indoline structures. acs.orgnih.gov For example, the reaction of a 3-substituted indole with an α-haloketone can proceed via a (3+2) dearomative annulation to yield highly functionalized cyclopenta-fused indolines. acs.orgnih.gov
[5+2] Cycloaddition: Dearomative [5+2] cycloaddition reactions provide a route to seven-membered rings fused to the indole core. The reaction between an indole and an oxidopyrylium ylide, for instance, can construct complex oxacyclohepta[b]indoles with high diastereoselectivity under mild conditions. nih.gov The C5-dodecyl substituent is not expected to sterically hinder this type of transformation.
| Cycloaddition Type | Indole Role | Reactant Partner | Product Core Structure |
| [4+2] Diels-Alder | Dienophile (C2=C3 bond) or as part of an indolyne | Diene (e.g., furan) | Fused polycyclic indoline/indole |
| [3+2] Dipolar | Dipolarophile (C2=C3 bond) | 1,3-Dipole (e.g., azomethine ylide) | Fused indoline with a 5-membered ring |
| [5+2] Cycloaddition | 2π component | 5-atom component (e.g., oxidopyrylium ylide) | Fused indoline with a 7-membered ring |
Transition Metal-Catalyzed Transformations Utilizing this compound as a Substrate
Transition metal catalysis provides a versatile toolkit for the functionalization of C-H bonds on the indole nucleus, which are traditionally unreactive. bohrium.com The C5-dodecyl group, being remote from the most reactive C-H bonds (at C2, C3, C7), primarily exerts an electronic influence.
Rhodium-Catalyzed C-H Activation: Rhodium catalysts are particularly effective for the direct functionalization of various C-H bonds of the indole ring, often guided by a directing group on the indole nitrogen. bohrium.com However, direct functionalization is also possible.
C2-Functionalization: The C2 position is a common site for Rh-catalyzed C-H activation, enabling coupling with alkynes, alkenes, and other partners. acs.org
C7-Functionalization: With an appropriate directing group, such as a phosphine (B1218219) group on the nitrogen, rhodium can be directed to selectively activate the C7-H bond for arylation reactions. nih.gov
C3-Functionalization: Rhodium(II) catalysts can mediate the reaction of indoles with diazo compounds, leading to C-H insertion at the C3 position to form new C-C bonds with high enantioselectivity. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is extensively used for forming C-C, C-N, and C-O bonds with indole substrates. researchgate.net These reactions typically require a pre-functionalized indole (e.g., a halo-indole) or involve direct C-H activation.
Suzuki-Miyaura Coupling: A bromo- or iodo-substituted this compound could be coupled with a boronic acid to introduce aryl or vinyl groups at various positions.
Heck Coupling: This reaction couples halo-indoles or activated C-H bonds with alkenes.
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, for example, by coupling a halo-indole with an amine.
The table below summarizes key transition metal-catalyzed reactions applicable to the functionalization of the this compound core.
| Catalyst System | Indole Position | Reaction Type | Bond Formed | Reference |
| Rh(III) complexes | C2, C4, C7 | C-H Activation/Annulation | C-C, C-N | bohrium.comacs.org |
| Rh(II) carboxylates/carboxamidates | C3 | C-H Insertion (with diazo compounds) | C-C | nih.gov |
| Rh(I) complexes (with P-directing group) | C7 | C-H Arylation | C-C | nih.gov |
| Pd(0)/Pd(II) complexes | Various (requires pre-functionalization or C-H activation) | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | C-C, C-N | researchgate.netdeepdyve.com |
Investigation of Reaction Pathways and Mechanistic Intermediates
Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing reaction conditions and predicting outcomes.
Transition Metal-Catalyzed Reactions: The mechanisms of these reactions typically involve a catalytic cycle. For rhodium(III)-catalyzed C-H activation, a common pathway involves:
Coordination of the directing group to the Rh(III) center.
C-H bond cleavage via a concerted metalation-deprotonation (CMD) step to form a rhodacycle intermediate. acs.org
Coordination and insertion of the coupling partner (e.g., an alkyne) into the Rh-C bond.
Reductive elimination to form the product and regenerate the active Rh(III) catalyst. acs.orgacs.org
In palladium-catalyzed cross-coupling reactions, the canonical cycle involves (1) oxidative addition of an aryl halide to a Pd(0) species, (2) transmetalation with an organometallic reagent (in Suzuki coupling) or carbopalladation (in Heck coupling), and (3) reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com Anionic palladium complexes are often key reactive intermediates in these cycles. nih.govacs.org
Cycloaddition Reactions: Pericyclic reactions like the Diels-Alder and dipolar cycloadditions are generally understood through the lens of Frontier Molecular Orbital (FMO) theory. The reaction is governed by the interaction between the HOMO of one component and the LUMO of the other. The stereochemical and regiochemical outcomes are dictated by the symmetry of these orbitals and are often predictable. libretexts.orglibretexts.org Mechanistic studies, including DFT calculations, are often employed to map the potential energy surface of the reaction, compare concerted versus stepwise pathways, and rationalize the observed selectivity. acs.orgnih.gov For instance, in the (3+2) cycloaddition of indoles, DFT studies have been used to analyze the viability of pathways involving different cationic intermediates and to explain the final stereochemical outcome. acs.orgnih.gov Kinetic isotope effect (KIE) studies are also a valuable experimental tool to probe the rate-determining step and transition state structure in both catalytic and pericyclic reactions. acs.org
Theoretical and Computational Investigations of 5 Dodecyl 1h Indole
Quantum Chemical Studies (Density Functional Theory and Ab Initio Methods)
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the fundamental properties of molecules at the electronic level. niscpr.res.in These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and related properties. For a molecule like 5-Dodecyl-1H-indole, methods such as B3LYP in combination with basis sets like 6-311++G(d,p) are commonly employed to provide a balance between computational cost and accuracy for geometry optimization and frequency calculations. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the indole (B1671886) ring, indicating that this part of the molecule is the primary site for nucleophilic behavior. researchgate.net The LUMO would also be distributed over the aromatic ring system. The long, saturated dodecyl chain, being an aliphatic group, is not expected to contribute significantly to these frontier orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that a molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Illustrative Data: Predicted Frontier Orbital Energies for this compound
This table presents hypothetical values based on typical calculations for substituted indoles.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.65 | ELUMO - EHOMO; indicates molecular stability |
Charge Distribution and Electrostatic Potential Surfaces
The distribution of electron density within a molecule governs its electrostatic properties. Molecular Electrostatic Potential (MEP) surfaces are visual models that map the electrostatic potential onto the electron density surface of a molecule, revealing its charge distribution and predicting how it will interact with other molecules. nih.govrsc.org
In this compound, the MEP surface would show distinct regions of varying potential:
Negative Potential (Red/Yellow): This region, indicating electron-rich areas, would be concentrated around the nitrogen atom of the indole ring due to its lone pair of electrons. This site is susceptible to electrophilic attack.
Positive Potential (Blue): This region, indicating electron-poor areas, would be located around the hydrogen atom attached to the nitrogen (the N-H proton), making it a potential hydrogen bond donor.
Neutral Potential (Green): The dodecyl chain, being a nonpolar hydrocarbon, would exhibit a largely neutral electrostatic potential.
These electrostatic features are crucial for understanding non-covalent interactions, such as hydrogen bonding and π-stacking, which influence the molecule's behavior in biological and material science contexts. nih.govutoronto.ca
DFT calculations can be used to compute various reactivity descriptors, such as Fukui functions, which help predict the most likely sites for nucleophilic and electrophilic attacks. mdpi.com These indices are derived from the changes in electron density as electrons are added or removed.
For this compound, the analysis would likely confirm the predictions from FMO and MEP studies:
Electrophilic Attack: The indole ring, particularly positions C3, C2, and C6, is known to be susceptible to attack by electrophiles due to the high electron density of the π-system. The HOMO's localization supports this reactivity.
Nucleophilic Attack: Significant sites for nucleophilic attack are generally absent, as the molecule lacks strongly electron-deficient centers.
Radical Attack: Predictions for radical attack would also point towards the indole ring system.
The dodecyl chain would be predicted to be relatively inert, with its reactivity limited to free-radical substitution under harsh conditions, typical of alkanes.
Computational chemistry provides reliable predictions of various spectroscopic properties, which are invaluable for structure elucidation and characterization.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. modgraph.co.uk Calculations for this compound would predict distinct signals for the aromatic protons of the indole ring and the aliphatic protons of the dodecyl chain. These theoretical predictions can be compared with experimental data to confirm the molecular structure. nih.govnih.gov
Illustrative Data: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
This table presents hypothetical chemical shifts calculated in a typical solvent like CDCl₃.
| Proton | Predicted Chemical Shift (ppm) |
| N-H | 8.0 - 8.2 |
| Aromatic C-H | 6.5 - 7.6 |
| Alkyl α-CH₂ | 2.6 - 2.8 |
| Alkyl (CH₂)₁₀ | 1.2 - 1.6 |
| Alkyl CH₃ | 0.8 - 0.9 |
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. osti.gov The indole chromophore exhibits characteristic π→π* transitions. The predicted spectrum for this compound would be expected to show strong absorptions in the UV region, similar to other alkyl-substituted indoles, with the alkyl chain having a negligible effect on the position of the absorption maxima (λmax). nih.govresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information about conformational dynamics and intermolecular interactions.
While the indole ring itself is a rigid, planar structure, the attached dodecyl chain is highly flexible, possessing numerous rotatable bonds. This flexibility allows the chain to adopt a vast number of conformations in space. MD simulations are ideally suited to explore this conformational landscape. nih.gov
A simulation of this compound in a given environment (e.g., in a vacuum or a solvent) would reveal:
Preferred Conformations: The simulation would identify the lowest energy, and therefore most populated, conformations of the dodecyl chain. These could range from fully extended, linear shapes to more compact, folded structures.
Dynamic Behavior: The analysis would show how the chain moves and flexes over time, including the rates of transition between different conformational states.
This type of analysis is crucial for understanding how the molecule occupies space and how its shape might influence its interactions with other molecules, such as in self-assembly processes or binding to biological targets.
Study of Intramolecular and Intermolecular Interactions
Intermolecular Interactions: In condensed phases, this compound molecules will interact with each other. The indole moiety can participate in N-H···π and π-π stacking interactions, while the dodecyl chains will primarily engage in van der Waals interactions. The interplay of these forces dictates the packing of the molecules in a solid state and their behavior in solution. Computational studies on dimers and larger clusters of this compound would be necessary to understand these interactions quantitatively. The presence of the long alkyl chain is expected to significantly enhance the lipophilicity of the molecule and influence its aggregation behavior.
| Interaction Type | Description | Potential Role in this compound |
| N-H···π | Hydrogen bond between the N-H of one indole ring and the π-system of another. | Contributes to the formation of head-to-tail or other specific intermolecular arrangements. |
| π-π Stacking | Non-covalent interaction between the aromatic rings of two indole moieties. | Influences the packing of molecules in the solid state and aggregation in solution. |
| Van der Waals | Dispersive forces between the dodecyl chains. | A dominant interaction due to the length of the alkyl chain, promoting aggregation and influencing solubility. |
| C-H···π | Weak hydrogen bonds between C-H bonds of the alkyl chain and the indole π-system. | Can influence the preferred conformation of the dodecyl chain relative to the indole ring. |
Reaction Mechanism Modeling and Transition State Analysis
Understanding the reactivity of this compound requires modeling its potential reaction pathways. For instance, electrophilic substitution is a common reaction for indoles. The dodecyl group, being weakly electron-donating, is expected to slightly activate the indole ring towards electrophilic attack, primarily at the C3 position.
Reaction Mechanism Modeling: Computational methods can be used to map the potential energy surface for a given reaction. This involves identifying the structures of reactants, intermediates, transition states, and products. For example, the mechanism of nitration or halogenation of this compound could be modeled to understand the regioselectivity and the influence of the dodecyl group on the reaction barrier.
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Computational tools can be used to locate the geometry of the transition state and calculate its energy. Vibrational frequency analysis is then performed to confirm that the structure is a true transition state (characterized by a single imaginary frequency). The energy of the transition state relative to the reactants provides the activation energy, a key parameter in chemical kinetics.
For a hypothetical electrophilic substitution reaction at the C3 position of this compound, the following data would be computationally determined:
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants (this compound + Electrophile) | 0.0 | - |
| Intermediate (Sigma Complex) | Value to be calculated | C3-Electrophile bond length |
| Transition State | Value to be calculated | Partial bond formation at C3 |
| Product | Value to be calculated | - |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a series of 5-alkyl-1H-indoles (including the dodecyl derivative), a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction or the equilibrium constant for a binding process.
To build a QSRR model, a set of molecular descriptors would be calculated for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression or partial least squares would then be used to correlate these descriptors with the observed reactivity.
For a series of 5-alkyl-1H-indoles, a hypothetical QSRR study might involve the following:
| Compound | Alkyl Group | Experimental Reactivity (e.g., log k) | Calculated Descriptor 1 (e.g., HOMO Energy) | Calculated Descriptor 2 (e.g., Molecular Volume) |
| 1 | Methyl | Experimental data needed | Calculated value | Calculated value |
| 2 | Ethyl | Experimental data needed | Calculated value | Calculated value |
| ... | ... | ... | ... | ... |
| n | Dodecyl | Experimental data needed | Calculated value | Calculated value |
The resulting QSRR equation would take the form:
Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Such a model would allow for the prediction of the reactivity of other 5-alkyl-1H-indoles not included in the original dataset and provide insights into the structural features that govern their reactivity.
Advanced Materials Science and Supramolecular Chemistry Applications of 5 Dodecyl 1h Indole
Integration into Functional Organic Materials
The incorporation of an indole (B1671886) moiety, a well-known electron-rich aromatic system, with a long dodecyl chain suggests that 5-Dodecyl-1H-indole could be a promising candidate for various functional organic materials. The dodecyl group can enhance solubility in organic solvents, a crucial factor for solution-based processing of electronic devices, and can also influence the molecular packing in the solid state, which is critical for charge transport and photo-physical properties.
Organic Electronic Materials (e.g., for charge transport, semiconducting properties)
Indole derivatives have been explored as hole-transporting materials in organic electronics due to the electron-donating nature of the indole nucleus. The performance of such materials is highly dependent on the intermolecular electronic coupling, which is governed by the solid-state packing. The long, flexible dodecyl chain in this compound would likely play a significant role in determining this packing arrangement.
While specific charge transport data for this compound is not available, studies on other long-chain alkyl-substituted aromatic compounds suggest that the alkyl chain can induce self-assembly into ordered structures, potentially facilitating charge transport. The charge carrier mobility, a key parameter for semiconducting materials, would need to be experimentally determined for thin films of this compound, for instance, in an Organic Field-Effect Transistor (OFET) architecture.
Table 1: Hypothetical Charge Transport Characteristics of this compound Based on Related Compounds
| Property | Expected Behavior | Rationale |
| Charge Carrier Type | p-type (hole transport) | Based on the electron-rich nature of the indole ring. |
| Influence of Dodecyl Chain on Mobility | Could enhance or hinder | Dependent on the resulting molecular packing (e.g., lamellar vs. herringbone). |
| Solubility | High in common organic solvents | Facilitates solution-based processing for device fabrication. |
This table is illustrative and not based on experimental data for this compound.
Photoactive and Optoelectronic Materials (e.g., chromophores, photoswitches)
Indole itself is a chromophore that absorbs in the ultraviolet region. Functionalization at the 5-position with a dodecyl group is not expected to significantly shift its primary absorption and emission wavelengths into the visible spectrum. However, the indole moiety can be a building block for more complex chromophores and photoactive molecules.
There is no specific evidence to suggest that this compound functions as a photoswitch. Photoswitching capabilities typically require the presence of specific photo-isomerizable groups, which are absent in this molecule.
Supramolecular Assemblies and Nanostructure Formation
The amphiphilic nature of this compound, with its polar indole head and nonpolar dodecyl tail, strongly suggests a propensity for self-assembly into various supramolecular structures.
Self-Assembly Behavior Induced by the Dodecyl Chain
The hydrophobic interactions between the dodecyl chains are expected to be a primary driving force for self-assembly in polar solvents or at interfaces. In aqueous environments, one could anticipate the formation of micelles or vesicles. In the solid state or in thin films, the interplay between π-π stacking of the indole rings and van der Waals interactions of the dodecyl chains would dictate the final morphology. Research on other amphiphilic indole derivatives has demonstrated their ability to form diverse nanostructures, including fibers, ribbons, and spheres.
Fabrication of Thin Films and Ordered Structures
The solubility and self-assembly characteristics of this compound would make it a candidate for the fabrication of thin films using techniques like spin-coating, drop-casting, or the Langmuir-Blodgett method. The Langmuir-Blodgett technique, in particular, is well-suited for amphiphilic molecules and could potentially be used to create highly ordered monolayers of this compound at the air-water interface, which can then be transferred to a solid substrate. The orientation and packing of the molecules in such films would be crucial for their application in electronic or sensing devices. However, no specific studies on the thin film fabrication and morphology of this compound have been reported.
Host-Guest Chemistry in Supramolecular Systems
The indole ring is known to participate in host-guest interactions, often acting as a guest within the hydrophobic cavity of macrocyclic hosts like cyclodextrins. The binding is typically driven by hydrophobic and van der Waals interactions. While there are no specific studies on the host-guest chemistry of this compound, it is plausible that the indole moiety could be encapsulated by a suitable host. The long dodecyl chain might influence the binding affinity and the stability of the resulting complex, potentially remaining outside the host cavity and interacting with other guest molecules or the solvent.
Future Research Directions and Emerging Trends for 5 Dodecyl 1h Indole
Development of More Efficient and Selective Synthetic Methodologies
The traditional synthesis of 5-Dodecyl-1H-indole often relies on classical methods such as Friedel-Crafts alkylation, which can suffer from drawbacks like the use of stoichiometric Lewis acid catalysts and potential regioselectivity issues. Future research is trending towards the development of more sophisticated, efficient, and selective synthetic strategies.
A primary area of focus will be the adaptation of modern transition-metal-catalyzed C-H functionalization techniques. nih.govresearchgate.net These methods offer a more atom-economical and direct approach to introduce the dodecyl group at the C5 position of the indole (B1671886) ring, potentially bypassing the need for pre-functionalized starting materials. Catalytic systems based on palladium, rhodium, or iridium, which have shown success in the C-H alkylation of various heterocycles, could be optimized for long-chain alkyl halides or olefins to achieve high yields and selectivity for the 5-position. organic-chemistry.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal-Catalyzed C-H Alkylation | High regioselectivity, atom economy, milder reaction conditions. | Catalyst design (Pd, Rh, Ir), optimization for long-chain substrates, understanding directing group effects. |
| Greener Friedel-Crafts Variants | Reduced catalyst loading, easier workup, use of recyclable catalysts. | Development of solid acid catalysts, ionic liquids, or metal-organic frameworks (MOFs) as catalysts. |
| Flow Chemistry Synthesis | Improved safety, scalability, precise control over reaction parameters. | Designing and optimizing a continuous flow reactor for the alkylation step. |
Exploration of Novel Advanced Material Applications
The unique amphiphilic structure of this compound, combining a polar indole headgroup with a long nonpolar dodecyl tail, makes it a highly promising candidate for applications in advanced materials. Future research will likely focus on harnessing this structure for the creation of functional, self-assembling systems.
One of the most exciting emerging trends is the investigation of its potential in organic electronics. The indole nucleus is known for its electron-rich nature, making it suitable for use in organic semiconductors. The dodecyl chain can promote molecular ordering and improve solubility in organic solvents, which are critical for device fabrication via solution-processing techniques. Future studies could explore its use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or as a component in charge-transporting layers.
Another significant avenue is the development of self-assembled materials. Inspired by research on other indole-capped molecules that form exceptionally strong hydrogels, this compound could be investigated for its ability to form gels, liquid crystals, or self-assembled monolayers (SAMs) on various surfaces. rsc.orgtue.nl These ordered structures could find applications in sensing, nanotechnology, and biomedical engineering, for instance, as matrices for controlled release or as functional coatings.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. For this compound, these computational tools offer a powerful way to accelerate research and unlock its full potential.
A key future direction is the use of in silico models to predict the material properties of this compound and its hypothetical derivatives. nih.govjapsonline.com Machine learning algorithms can be trained on existing chemical datasets to predict properties such as solubility, thermal stability, electronic bandgap, and self-assembly propensity. researchgate.netyoutube.com This would allow researchers to virtually screen new designs and prioritize the synthesis of compounds with the most promising characteristics for specific material applications, saving significant time and resources.
Furthermore, generative AI models can be employed for de novo design. By providing the model with desired property constraints, it could suggest novel modifications to the this compound structure to enhance its performance. For example, AI could propose alternative alkyl chain lengths, the introduction of other functional groups on the indole ring, or modifications to the indole core itself to fine-tune its electronic and self-assembling properties for a target application.
| AI/ML Application | Objective | Expected Outcome |
| Property Prediction | Forecast electronic, physical, and self-assembly characteristics. | Rapid identification of promising derivatives for synthesis; reduced experimental cost. |
| De Novo Design | Generate novel indole-based structures with optimized properties. | Discovery of new molecules with superior performance for advanced material applications. |
| Synthesis Planning | Predict optimal reaction conditions and synthetic routes. | More efficient and reliable synthesis of target compounds. |
Interdisciplinary Research with Broader Scientific Contexts
The future of this compound research lies in its integration into broader, interdisciplinary scientific fields. Its unique molecular architecture provides a bridge between pure chemistry and applied sciences like biophysics, nanotechnology, and biomedical engineering.
In the context of biophysics, the interaction of this compound with lipid bilayers is a compelling area for future study. The dodecyl chain can anchor the molecule within cell membranes, presenting the functional indole headgroup at the membrane-water interface. This could be exploited for the development of membrane probes, sensors, or modulators of membrane protein function. Understanding these interactions at a molecular level will require a combination of chemical synthesis, biophysical assays, and computational simulations.
In nanotechnology, this compound could serve as a fundamental building block for constructing nanoscale objects. Its ability to self-assemble could be used to create nanofibers, nanotubes, or vesicles. Functionalizing the indole ring would allow for the attachment of other molecules, such as fluorescent dyes or targeting ligands, leading to the development of sophisticated nanomaterials for imaging, diagnostics, or targeted delivery systems.
Scalable Synthesis and Industrial Relevance of this compound Architectures
For any promising compound to make a real-world impact, its synthesis must be scalable, cost-effective, and safe. A critical future research direction for this compound is the development of manufacturing processes that can produce the compound in kilogram quantities or more.
Translating laboratory-scale synthetic protocols into robust industrial processes presents numerous challenges. researchgate.net Future work will need to focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes replacing expensive or hazardous reagents with cheaper, safer alternatives and developing efficient purification methods suitable for large-scale production.
The development of continuous flow chemistry processes for the synthesis of this compound is a particularly promising trend. rsc.org Flow reactors offer superior heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, continuous production. Adapting the synthesis to a flow process could significantly enhance its efficiency and scalability. While patents exist for various 5-substituted indole derivatives, establishing a clear, high-value application for this compound will be the primary driver for investment in its large-scale production. google.com
Q & A
Q. How can researchers reconcile conflicting data between in silico predictions and experimental results for this compound?
- Methodological Answer : Re-evaluate docking parameters (e.g., force fields, solvation models) and validate binding poses via molecular dynamics simulations (≥100 ns). Experimentally confirm interactions using SPR or ITC. Discrepancies may arise from protein flexibility or protonation state errors in simulations .
Q. What strategies enhance reproducibility in SAR studies of this compound analogs?
- Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum-free conditions) and use commercial reference compounds. Publish full synthetic routes, including failed attempts, to guide optimization. Share raw data (e.g., NMR spectra, dose-response curves) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
